N-Boc-N'-ethyl-piperazine-d5
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Overview
Description
N-Boc-N’-ethyl-piperazine-d5 is a deuterium-labeled analogue of N-Boc-N’-ethyl-piperazine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including Enrofloxacin. The deuterium labeling makes it particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
N-Boc-N’-ethyl-piperazine-d5 is a derivative of N-Boc-piperazine Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes
Mode of Action
It’s known that the n-boc group in the molecule is a protecting group for amines . This group can prevent other reactions from occurring with the nitrogen atom in the piperazine ring during synthesis . When the nitrogen atom’s reaction is needed, appropriate reaction conditions can remove the N-Boc protecting group .
Pharmacokinetics
The solubility of the compound in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that n-boc-n’-ethyl-piperazine-d5 is an intermediate in the production of enrofloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-ethyl-piperazine-d5 typically involves the reaction of N-Boc-piperazine with deuterated ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of N-Boc-N’-ethyl-piperazine-d5 follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-ethyl-piperazine-d5 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring is retained while other substituents are introduced.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products are typically substituted piperazines.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
N-Boc-N’-ethyl-piperazine-d5 has several applications in scientific research:
Metabolic Studies: The deuterium labeling allows for the tracking of metabolic pathways in vivo.
NMR Spectroscopy: It is used as a reference compound in NMR spectroscopy due to its distinct deuterium signals.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various drugs, including antibiotics like Enrofloxacin.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N’-ethyl-piperazine: The non-deuterated analogue, used similarly in pharmaceutical synthesis.
1-Ethylpiperazine: Another related compound used in the synthesis of various organic molecules.
1-Boc-piperazine: A precursor in the synthesis of N-Boc-N’-ethyl-piperazine-d5.
Uniqueness
N-Boc-N’-ethyl-piperazine-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and NMR spectroscopy. This labeling provides distinct advantages in tracking and analyzing metabolic pathways compared to its non-deuterated counterparts.
Properties
IUPAC Name |
tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBNQHRGADDX-RPIBLTHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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